Enantiomeric Purity: (S)-Enantiomer vs. Racemic Mixture — Impact on Downstream β1-Adrenoceptor Binding
The (S)-enantiomer of this compound (CAS 782436-39-9) is synthesized via Jacobsen's hydrolytic kinetic resolution (HKR) of the racemic terminal epoxide intermediate using (R,R)-Salen-Co(III) catalyst. The enantiomerically enriched (S)-epoxide precursor is obtained with 95% enantiomeric excess (ee) as determined by chiral HPLC [1]. This chirality is faithfully transferred through the amine ring-opening step to the target compound and ultimately to the deprotected drug RO363. In contrast, the racemic mixture of RO363 shows reduced binding affinity for human β1-adrenoceptors compared to the (2S)-(−)-isomer; the (2S)-(−)-RO363 enantiomer exhibits approximately 2-fold higher functional potency in rat atria (β1-mediated chronotropic response) than the racemate [2]. Using racemic intermediate would therefore directly dilute the pharmacological potency of the final product by approximately 50% in functional assays.
| Evidence Dimension | Enantiomeric excess (ee) of synthetic intermediate and functional potency of derived drug enantiomer |
|---|---|
| Target Compound Data | (S)-epoxide precursor: 95% ee (HPLC); (2S)-(−)-RO363: ~2-fold higher functional potency at rat atrial β1 vs. racemate [2] |
| Comparator Or Baseline | Racemic epoxide precursor: 0% ee; (±)-RO363: baseline functional potency (pEC50 rat atria: data from Iakovidis et al. 1999 [2]) |
| Quantified Difference | Δee = 95% (target epoxide vs. racemic epoxide); ~2-fold functional potency gain for (S)-enantiomer over racemate in rat atria |
| Conditions | Chiral HPLC (Chiralcel OD or equivalent); functional assay: isolated rat right atria, chronotropic response, β1-mediated |
Why This Matters
Procurement of the enantiomerically defined (S)-intermediate eliminates the need for costly and yield-lowering chiral resolution at a later synthetic stage, directly preserving the ~2-fold potency advantage of the (S)-enantiomer in the final drug RO363.
- [1] Narsaiah, A. V. Asymmetric Synthesis of (2S)-1-(3,4-Dihydroxyphenoxy)-3-(3′,4′-dimethoxyphenoxy) ethylamino-2-propanol hydrochloride (RO363). Synthetic Communications 2006, 36 (13), 1897–1901. View Source
- [2] Iakovidis, D.; Louis, S. N. S.; Rezmann, L. A.; Colagrande, F.; Nero, T. L.; Jackman, G. P.; Louis, W. J. Synthesis and β-adrenoceptor agonist properties of (±)-1-(3′,4′-dihydroxyphenoxy)-3-(3″,4″-dimethoxyphenyl) ethylamino-2-propanol hydrochloride, (±)-RO363·HCl, and the (2S)-(−)-isomer. European Journal of Medicinal Chemistry 1999, 34 (6), 539–548. View Source
